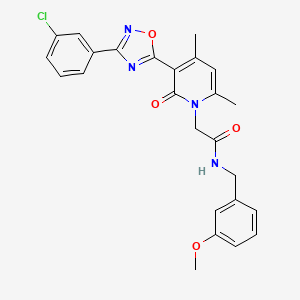
2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C25H23ClN4O4 and its molecular weight is 478.93. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and possible therapeutic applications based on existing literature.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)}-N-(3-methoxybenzyl)acetamide
- Molecular Formula : C19H20ClN3O3
- Molecular Weight : Approximately 371.83 g/mol
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, certain oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups (like chlorine) on the phenyl ring has been correlated with increased activity against tumors due to enhanced interactions with cellular targets .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 15.0 | Apoptosis induction |
| Compound B | MCF7 | 10.5 | Cell cycle arrest |
| Compound C | HeLa | 12.8 | Inhibition of proliferation |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Oxadiazole derivatives have been shown to possess antibacterial and antifungal activities. For example, compounds containing the oxadiazole moiety are effective against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | <50 |
| Escherichia coli | <100 |
| Candida albicans | <75 |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Interaction with DNA : The oxadiazole ring may intercalate into DNA, disrupting replication and transcription processes.
- Induction of Apoptosis : Studies indicate that certain derivatives activate apoptotic pathways in cancer cells, leading to programmed cell death.
Study on Anticancer Effects
A study conducted by Evren et al. (2019) demonstrated that oxadiazole-based compounds exhibited significant anticancer activity against A549 lung adenocarcinoma cells with IC50 values below 20 µM. The study highlighted the importance of substituents on the phenyl ring for enhancing activity .
Study on Antimicrobial Properties
Research published in the ACS Journal indicated that oxadiazole derivatives showed promising results against various bacterial strains, with MIC values indicating effective inhibition at low concentrations .
Eigenschaften
IUPAC Name |
2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O4/c1-15-10-16(2)30(14-21(31)27-13-17-6-4-9-20(11-17)33-3)25(32)22(15)24-28-23(29-34-24)18-7-5-8-19(26)12-18/h4-12H,13-14H2,1-3H3,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSJBHXPHZYZOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC(=CC=C2)OC)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














